molecular formula C13H16N2O3 B1335890 3-(3,4-Diethoxyphenyl)isoxazol-5-amine CAS No. 501325-89-9

3-(3,4-Diethoxyphenyl)isoxazol-5-amine

Cat. No.: B1335890
CAS No.: 501325-89-9
M. Wt: 248.28 g/mol
InChI Key: HQBBWDLMICKBSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes. The resulting product is then treated with molecular iodine and subsequently with hydroxylamine . Another method involves the use of p-tosylalcohol (TSA)-catalyzed reaction between propargylic alcohols and N-protected hydroxylamines, followed by tetrabutylammonium fluoride (TBAF) mediated detosylation and 5-endo-dig cyclization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxyphenyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Diethoxyphenyl)isoxazol-5-amine is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBBWDLMICKBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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